propan-2-yl 4-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)benzoate
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Overview
Description
Propan-2-yl 4-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)benzoate is a complex organic compound featuring a pyridazine ring substituted with a thiophene moiety and an ester linkage to a benzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 4-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)benzoate typically involves multi-step organic reactions:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a diketone or a similar precursor.
Thiophene Substitution: The thiophene moiety is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Acetylation: The acetyl group is added through an acetylation reaction using acetic anhydride or acetyl chloride.
Esterification: The final ester linkage to the benzoate group is formed through an esterification reaction, typically using isopropanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyridazine ring, potentially forming alcohol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, propan-2-yl 4-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
The compound’s potential biological activity is of interest in drug discovery. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new pharmaceuticals.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. Its ability to undergo various chemical reactions allows for the design of derivatives with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry
In industry, the compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of propan-2-yl 4-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)benzoate would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The pyridazine and thiophene moieties may play a role in binding to specific molecular targets, influencing pathways involved in inflammation, cell proliferation, or other physiological processes.
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl 4-aminobenzoate: Lacks the pyridazine and thiophene moieties, making it less versatile in chemical modifications.
6-oxo-3-(thiophen-2-yl)pyridazine:
4-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)benzoic acid: The absence of the isopropyl ester group affects its solubility and reactivity.
Uniqueness
Propan-2-yl 4-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)benzoate is unique due to its combination of a pyridazine ring, thiophene moiety, and benzoate ester linkage. This structure provides a balance of stability and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C20H19N3O4S |
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Molecular Weight |
397.4 g/mol |
IUPAC Name |
propan-2-yl 4-[[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C20H19N3O4S/c1-13(2)27-20(26)14-5-7-15(8-6-14)21-18(24)12-23-19(25)10-9-16(22-23)17-4-3-11-28-17/h3-11,13H,12H2,1-2H3,(H,21,24) |
InChI Key |
QYLPSVRJXZGAGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3 |
Origin of Product |
United States |
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